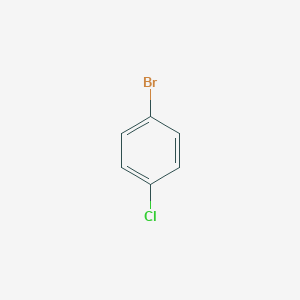

1-Bromo-4-chlorobenzene

Description

Significance and Research Context of Dihalogenated Aromatics

Dihalogenated aromatic compounds, such as 1-bromo-4-chlorobenzene, are of paramount importance in synthetic organic chemistry and materials science. solubilityofthings.comncert.nic.in The presence of two halogen atoms on the aromatic ring provides a platform for selective functionalization, as the carbon-halogen bonds can be activated under different reaction conditions. This differential reactivity is a cornerstone of their utility, allowing for sequential and controlled introduction of various substituents onto the aromatic core.

These compounds are particularly valued as precursors in cross-coupling reactions, a class of reactions that form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. guidechem.comresearchgate.net The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound is a key aspect of its utility. The C-Br bond is generally more reactive and susceptible to cleavage in many catalytic cycles, such as in Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the selective introduction of a new functional group at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations. acs.orgnih.govresearchgate.net This chemoselectivity is crucial for the efficient synthesis of complex molecules with well-defined architectures.

Furthermore, dihalogenated aromatics are integral to the synthesis of polymers and resins with tailored properties. solubilityofthings.com The incorporation of halogen atoms can influence the electronic and physical characteristics of the resulting materials, making them suitable for applications in electronics and coatings. solubilityofthings.com The study of these compounds also contributes to a deeper understanding of fundamental chemical principles, including reaction mechanisms, bond activation, and the electronic effects of substituents on aromatic systems.

Historical Perspective of this compound Research Trajectories

The synthesis and study of this compound have evolved with the broader advancements in organic chemistry. Early synthetic routes to dihalogenated benzenes often relied on electrophilic aromatic substitution reactions, such as the bromination of chlorobenzene (B131634) or the chlorination of bromobenzene (B47551). guidechem.com These methods, while foundational, often produced mixtures of isomers that required purification.

A significant milestone in the synthesis of specifically substituted aromatic halides was the development of the Sandmeyer reaction. This reaction allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. scribd.com For instance, this compound can be synthesized from 4-bromoaniline (B143363) through diazotization followed by reaction with a copper(I) chloride catalyst. scribd.comspectrabase.com This method provided a more controlled and regioselective approach to synthesizing asymmetrically substituted dihalobenzenes.

In more recent history, the research trajectory of this compound has been heavily influenced by the rise of transition-metal-catalyzed cross-coupling reactions. The ability to selectively activate the C-Br bond has made it a valuable substrate for investigating catalyst performance and reaction mechanisms. researchgate.netacs.org Studies have focused on optimizing reaction conditions to achieve high yields and selectivities in these transformations, further expanding the synthetic utility of this compound.

Scope and Objectives of Current Academic Inquiry

Current academic inquiry into this compound is vibrant and multifaceted, extending from fundamental studies of its physical and chemical properties to its application in cutting-edge technologies. A significant area of research involves the development of novel catalytic systems that can efficiently and selectively activate the C-Cl bond, which is traditionally less reactive than the C-Br bond. Success in this area would further enhance the synthetic versatility of this compound, allowing for even more complex and controlled molecular constructions.

Researchers are also exploring the use of this compound in the synthesis of advanced materials. Its role as a monomer or cross-linking agent in polymerization reactions is being investigated to create materials with specific thermal, electronic, and mechanical properties. solubilityofthings.com Furthermore, computational studies, such as those employing Density Functional Theory (DFT), are being used to probe the electronic structure, reactivity, and spectroscopic properties of this compound in greater detail. researchgate.net These theoretical investigations complement experimental findings and provide valuable insights for designing new reactions and materials.

Another frontier of research involves the use of this compound in the synthesis of biologically active molecules and pharmaceutical intermediates. guidechem.comlookchem.com Its ability to serve as a scaffold for the introduction of diverse functional groups makes it a valuable tool in drug discovery and development. The ongoing exploration of its reactivity and applications continues to underscore the enduring importance of this compound in the field of chemical science.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrCl | nih.govsigmaaldrich.com |

| Molecular Weight | 191.45 g/mol | nih.govsigmaaldrich.com |

| Appearance | Beige crystalline solid | nih.gov |

| Melting Point | 64-67 °C | sigmaaldrich.com |

| Boiling Point | 196 °C | sigmaaldrich.com |

| CAS Number | 106-39-8 | nih.govsigmaaldrich.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | Signals in the aromatic region | nih.gov |

| ¹³C NMR | Peaks corresponding to the aromatic carbons | nih.gov |

| FT-IR | Characteristic peaks for C-Br and C-Cl stretching | scribd.comresearchgate.net |

| FT-Raman | Vibrational modes of the substituted benzene (B151609) ring | researchgate.net |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure | nist.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl/c7-5-1-3-6(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDODQWIKUYWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059338 | |

| Record name | p-Bromoclorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Bromochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.25 [mmHg] | |

| Record name | 4-Bromochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-39-8 | |

| Record name | 1-Bromo-4-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromochlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-chlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Bromoclorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOCHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXY3B1SO4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Approaches to 1 Bromo 4 Chlorobenzene

Established Laboratory Synthesis Protocols

Traditional methods for synthesizing 1-bromo-4-chlorobenzene rely on robust and well-understood chemical transformations. These protocols, primarily electrophilic aromatic substitution and the Sandmeyer reaction, are cornerstones of organic synthesis.

Halogenation of Chlorobenzene (B131634) with Lewis Acid Catalysis

One of the most direct methods for preparing this compound is through the electrophilic aromatic substitution of chlorobenzene. In this reaction, chlorobenzene is treated with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). chemistrysteps.commasterorganicchemistry.com

The Lewis acid activates the bromine molecule by coordinating with one of the bromine atoms, creating a highly electrophilic bromine species (Br⁺). chemistrysteps.com The electron-rich benzene (B151609) ring of the chlorobenzene molecule then attacks this electrophile. The chlorine atom on the ring is a deactivating group but directs incoming substituents to the ortho and para positions. Due to steric hindrance from the chlorine atom at the ortho position, the para position is favored, leading to this compound as the major product. chemistrysteps.com

The reaction yields a mixture of isomers, primarily p-dichlorobenzene and o-dichlorobenzene, with the para isomer being predominant.

| Catalyst System | Substrate | Temperature | Conversion (%) | p-isomer Selectivity (%) | Reference |

| Iron Sulfide | Chlorobenzene | N/A | N/A | 60-70 | google.com |

| Selenium Compound | Chlorobenzene | N/A | N/A | 72 | google.com |

| Zeolite | Chlorobenzene | 70°C | 90.5 | 93.4 | google.com |

This interactive table summarizes research findings on the catalyzed halogenation of chlorobenzene, indicating the selectivity for the para-substituted product.

Sandmeyer Reaction for Regioselective Bromination

The Sandmeyer reaction provides a highly regioselective pathway to synthesize this compound, avoiding the formation of isomeric byproducts that can occur with direct halogenation. wikipedia.orglscollege.ac.in Discovered by Traugott Sandmeyer in 1884, this reaction converts an aryl amine into an aryl halide via a diazonium salt intermediate, using copper salts as catalysts. wikipedia.orggeeksforgeeks.org The synthesis begins with 4-chloroaniline (B138754), ensuring the final product has the desired 1,4-substitution pattern.

The first step is the conversion of the primary aromatic amine, 4-chloroaniline, into a 4-chlorobenzenediazonium salt. This process, known as diazotization, is typically carried out by treating an acidic solution of 4-chloroaniline with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–10°C). acs.orgprepchem.com The nitrous acid (HNO₂) generated in situ reacts with the amine to form the diazonium salt. geeksforgeeks.orgmasterorganicchemistry.com Maintaining a low temperature is crucial as diazonium salts can be unstable and potentially explosive at higher temperatures. geeksforgeeks.org

The resulting 4-chlorobenzenediazonium salt is then subjected to a substitution reaction with copper(I) bromide (CuBr). masterorganicchemistry.com In this step, the diazonium group (-N₂⁺), an excellent leaving group, is replaced by a bromine atom. The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orglscollege.ac.in A one-electron transfer from the copper(I) catalyst to the diazonium salt initiates the process, forming an aryl radical with the loss of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) species, yielding this compound and regenerating the copper(I) catalyst. lscollege.ac.in

This method is highly efficient, with some procedures reporting yields of 89-95% for similar dihalobenzenes. prepchem.com

Modern and Sustainable Synthetic Strategies

Contemporary research focuses on developing more environmentally friendly and efficient synthetic methods. These approaches often utilize milder reagents and conditions, such as photochemistry, to achieve the desired transformation.

Photochemical Bromination using N-Bromosuccinimide (NBS)

A modern alternative for the bromination of aromatic compounds involves the use of N-bromosuccinimide (NBS) under photochemical conditions. nih.govresearchgate.net NBS is a convenient, solid-phase source of bromine that is safer and easier to handle than liquid Br₂. nih.govrsc.org

This method can proceed under visible-light irradiation, often with a photocatalyst like erythrosine B. nih.gov The photocatalyst absorbs light and activates the NBS, effectively increasing the electrophilicity of the bromine atom. This "Br⁺" equivalent is then attacked by the aromatic ring. This photo-oxidative approach can lead to drastically reduced reaction times and can divert the reaction from competing radical pathways, such as benzylic bromination, which can be an issue with substrates bearing alkyl groups. nih.gov For halogenated benzenes like chlorobenzene, which are less reactive, this method presents a milder alternative to strong Lewis acid catalysis, although yields may be lower compared to more activated substrates. rsc.org The reaction is praised for its high regioselectivity, often yielding mono-brominated products under ambient temperature without the need for a metal catalyst. researchgate.net

Flow Chemistry Techniques in this compound Synthesis

Continuous flow chemistry, particularly utilizing microreactors, offers substantial advantages for the synthesis of this compound, primarily through improved control over reaction conditions and enhanced safety. While many published studies use this compound as a reagent in flow systems, the principles are directly applicable to its synthesis, most commonly via the electrophilic bromination of chlorobenzene.

Research into the continuous-flow synthesis of related compounds, such as 1-bromo-2,4,5-trifluorobromobenzene, demonstrates a viable blueprint for this process. researchgate.net Such a system typically involves the use of a T-micromixer and a tube microreactor. researchgate.net An iron catalyst (FeBr₃) can be generated in situ from the reaction of elemental bromine and iron, which then facilitates the bromination. researchgate.net The key benefits of this approach are the superior heat and mass transfer, which allows for precise temperature control and prevents the formation of hot spots, a common issue in exothermic aromatic brominations. chimia.ch This level of control often leads to higher yields and selectivities in mere minutes. researchgate.netchimia.ch

The application of flow chemistry is also noted for its ability to handle hazardous reagents and intermediates safely. researchgate.net The small internal volume of microreactors minimizes the amount of any reactive species present at a given time, significantly reducing the risks associated with reactions like bromination. acs.org Furthermore, continuous flow setups have been shown to be robust and scalable. acs.org In related palladium-catalyzed reactions, this compound has demonstrated high reactivity in flow systems, achieving quantitative conversion and a 97% yield in a reductive carbonylation process, underscoring its suitability for this technology. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Aromatic Bromination

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis (Microreactor) |

|---|---|---|

| Reaction Time | Hours | Minutes researchgate.net |

| Temperature Control | Prone to hot spots, difficult to control | Precise, excellent heat exchange chimia.ch |

| Safety | Higher risk with large volumes of hazardous materials | Minimized risk due to small internal volume researchgate.netacs.org |

| Scalability | Complex, requires reactor redesign | Simpler, achieved by numbering-up or longer run times acs.org |

| Yield & Selectivity | Variable, often lower | Generally higher due to precise control researchgate.netchimia.ch |

Ultrasonic-Assisted Synthesis Methodologies

The application of ultrasonic irradiation in chemical synthesis, known as sonochemistry, provides an effective method for accelerating reactions and improving yields in the preparation of this compound. Ultrasound enhances chemical reactivity in heterogeneous solid-liquid systems by generating, growing, and imploding cavitation bubbles, which creates localized high-pressure and high-temperature zones.

A particularly mild and efficient method for the bromination of aromatic rings involves ultrasound assistance with a sodium bromide and hydrogen peroxide system. researchgate.net This approach is noted for being extremely quick and efficient, providing brominated products in excellent yields and with high selectivity. researchgate.net The mechanism is linked to sonolytic phenomena, where ultrasound can generate reactive species like hydroxyl radicals (•OH) from water. These radicals can then react with bromide ions (Br⁻) to form bromine radicals (•Br), which subsequently attack the aromatic ring. researchgate.net

Studies on the sono-bromination of other aromatic compounds have shown that ultrasound can significantly enhance reaction rates. researchgate.net For instance, the choice of ultrasound frequency can impact the reaction; experiments on anisole (B1667542) have been conducted at frequencies ranging from 36.6 kHz to 480 kHz. researchgate.net This method offers a powerful alternative to traditional heating, often leading to shorter reaction times under milder conditions. The use of ultrasound has also been successfully applied to reactions involving aryl bromides, such as in Barbier-type reactions for synthesizing organostannanes, further demonstrating its utility for this class of compounds. sci-hub.se

Table 2: Research Findings on Ultrasound-Assisted Aromatic Bromination

| Substrate | Brominating Agent | Conditions | Key Findings |

|---|---|---|---|

| Various Aromatics | NaBr / H₂O₂ | Ultrasound irradiation | Extremely quick, mild, and efficient reactions with excellent yields. researchgate.net |

| Anisole | KBr / CCl₄ / H₂O | Ultrasound (480 kHz, 5 W) | Reaction proceeds via sonolytically generated radicals; apparent priority of bromination over chlorination observed. researchgate.net |

Green Chemistry Principles in Synthetic Design

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to reduce or eliminate hazardous substances in chemical processes. mun.ca Key principles include waste prevention, the use of safer solvents and reagents, and designing for energy efficiency. youtube.comnih.gov

A significant green approach involves replacing traditional organic solvents with water. Research has demonstrated the highly efficient copper-catalyzed hydroxylation of this compound to 4-chlorophenol (B41353) in neat water, achieving an 88% isolated yield. rsc.org This highlights not only the potential for using environmentally benign solvents but also the high chemoselectivity that can be achieved, as the aryl chloride bond remains intact. rsc.org

Another core principle is the use of safer reagents to avoid handling hazardous materials like elemental bromine. solubilityofthings.com An eco-friendly process for brominating benzene involves the in situ generation of hypobromous acid from a stable, water-soluble brominating reagent. google.com This strategy can be readily adapted for the synthesis of this compound from chlorobenzene, thereby improving the safety and environmental profile of the reaction.

Furthermore, the integration of green principles with advanced process technologies offers synergistic benefits. For example, combining the use of heterogeneous catalysts like zeolites with a continuous flow process can lead to highly selective and eco-compatible halogenations. lookchem.com The use of ionic liquids as recyclable, non-volatile solvents also represents a promising green alternative for reactions involving this compound, such as in palladium-catalyzed coupling reactions. researchgate.net These approaches collectively contribute to making the synthesis of this important chemical intermediate more sustainable.

Table 3: Application of Green Chemistry Principles

| Green Principle | Application in Synthesis | Example / Finding |

|---|---|---|

| Safer Solvents | Use of water instead of volatile organic solvents. | Copper-catalyzed hydroxylation of this compound in neat water with 88% yield. rsc.org |

| Safer Reagents | In situ generation of the brominating agent. | Use of a water-soluble reagent to generate hypobromous acid, avoiding elemental bromine. google.com |

| Catalysis | Use of recyclable, efficient catalysts. | Zeolites used as catalysts in an eco-compatible continuous flow halogenation process. lookchem.com |

| Waste Prevention | One-pot reactions to reduce intermediate purification steps. | One-pot procedures minimize solvent use and chemical waste. nih.gov |

Reactivity and Mechanistic Investigations of 1 Bromo 4 Chlorobenzene

Nucleophilic Aromatic Substitution Reactions

1-Bromo-4-chlorobenzene can participate in nucleophilic aromatic substitution (SNAr) reactions, a process where a nucleophile displaces a halide on the aromatic ring. The feasibility of these reactions is influenced by the electronic nature of the aromatic ring and the reaction conditions. The presence of two halogen atoms, bromine and chlorine, on the benzene (B151609) ring provides two potential sites for nucleophilic attack.

Reactivity with Amine Nucleophiles

The reaction of this compound with amine nucleophiles, such as octylamine (B49996), has been a subject of study, particularly in the context of palladium-catalyzed amination reactions. Research has shown that in the presence of a suitable palladium catalyst, the amination of this compound can proceed with high selectivity. For instance, using a catalyst generated from Pd(OAc)₂ and CyPF-t-Bu, the reaction with octylamine at 110°C for 24 hours resulted in the exclusive formation of N-octyl-4-chloroaniline in 95% yield, with no detection of the product resulting from the substitution of the chlorine atom. nih.gov This demonstrates a high selectivity for the cleavage of the C-Br bond over the C-Cl bond under these catalytic conditions. nih.gov

Similarly, a nickel-based catalyst system, (BINAP)Ni(η²-NC-Ph), also showed selectivity for the C–Br bond in the amination of this compound with octylamine at 50°C, yielding N-octyl-4-chloroaniline in 80% yield without any detectable product from C-Cl bond cleavage. acs.org This selectivity is noteworthy as side-by-side reactions of chlorobenzene (B131634) and bromobenzene (B47551) under the same conditions proceeded at the same rate. acs.org

These findings highlight the ability of specific catalyst systems to differentiate between the two halogen substituents on the benzene ring, favoring the reaction at the more labile carbon-bromine bond. The general order of reactivity for aryl halides in such reactions is typically C-I > C-Br > C-Cl.

| Catalyst System | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Pd(OAc)₂ / CyPF-t-Bu | 110 | 24 | N-octyl-4-chloroaniline | 95 | Exclusive C-Br amination |

| Catalyst System | Temperature (°C) | Reaction Time | Product | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| (BINAP)Ni(η²-NC-Ph) | 50 | Not specified | N-octyl-4-chloroaniline | 80 | Exclusive C-Br amination |

Reactivity with Thiol Nucleophiles

Nucleophilic aromatic substitution reactions of aryl halides with thiols are an important method for the formation of aryl thioethers. nih.govjst.go.jp Generally, these reactions proceed smoothly, especially when the aromatic ring is activated by electron-withdrawing groups. nih.govjst.go.jp For aryl halides like this compound, which are not strongly activated, the reaction with thiols often requires specific conditions, such as the use of a base and an appropriate solvent.

The reaction between heteroaryl halides (both chlorides and bromides) and thiols has been shown to proceed effectively in dimethylacetamide (DMAc) with potassium carbonate (K₂CO₃) as the base at temperatures ranging from room temperature to 100 °C. nih.gov While this study focused on heteroaryl halides, the principles can be extended to aryl halides. The reactivity trend is highly dependent on the electronic properties of the aromatic system and the position of the halogen. nih.gov

For less activated aryl halides, the choice of base and the potential use of a catalyst or additives like crown ethers can be crucial. jst.go.jp The use of t-BuOK in DMF has been shown to be effective for the formation of thioethers from aryl halides at low temperatures (0 to 25 °C). jst.go.jp This method avoids the need to pre-form the thiolate, which can be a sensitive process. jst.go.jp

Hydroxylation Reactions and Phenol (B47542) Formation

The conversion of aryl halides to phenols is a significant transformation in organic synthesis. The direct nucleophilic substitution of a halogen on an unactivated aromatic ring with a hydroxide (B78521) ion is generally difficult and requires harsh conditions, such as high temperatures. libretexts.org For instance, the Dow process for preparing phenol from chlorobenzene requires treatment with a concentrated sodium hydroxide solution at temperatures above 350 °C. libretexts.org

However, palladium-catalyzed hydroxylation offers a milder alternative. Studies have shown that aryl bromides can be converted to phenols using a palladium precatalyst and a suitable ligand. acs.org For example, the hydroxylation of various aryl bromides has been achieved using a palladacycle precatalyst in the presence of a base like potassium hydroxide or cesium hydroxide. acs.org While this compound was not specifically mentioned in this particular study, the general methodology is applicable to a wide range of aryl halides. The reaction of 1-bromo-2,4-dimethylbenzene (B107640) with cesium hydroxide at room temperature in the presence of a palladium catalyst and a specific biarylphosphine ligand yielded the corresponding phenol. acs.org

It is also known that the metabolism of bromobenzene in the liver, a biological hydroxylation, proceeds via epoxidation to form o- and p-bromophenol. umich.edu This enzymatic process highlights a different pathway for the hydroxylation of halogenated benzenes.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The presence of halogen substituents on the benzene ring influences the rate and regioselectivity of these reactions. Both bromine and chlorine are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene itself. However, they are ortho-, para-directing, meaning the incoming electrophile will preferentially substitute at the positions ortho or para to the halogen.

In this compound, the positions ortho to the bromine (and meta to the chlorine) and ortho to the chlorine (and meta to the bromine) are potential sites for electrophilic attack.

Nitration Pathways

The nitration of chlorobenzene typically yields a mixture of ortho- and para-nitrochlorobenzene, with the para isomer being the major product due to reduced steric hindrance. scribd.comdoubtnut.com When nitrating this compound, the directing effects of both halogens must be considered. Both the bromine and chlorine atoms direct incoming electrophiles to their respective ortho and para positions. Since the para position to each halogen is already occupied by the other halogen, substitution will occur at the positions ortho to each halogen.

Competitive nitration studies have indicated that bromobenzene and chlorobenzene have similar reaction rates. stmarys-ca.edu Nitration of chlorobenzene with a mixture of nitric acid and sulfuric acid at 60°C gives a mixture of p-chloronitrobenzene (65%), o-chloronitrobenzene (34%), and a small amount of m-chloronitrobenzene (1%). scribd.com For this compound, nitration is expected to yield a mixture of 1-bromo-4-chloro-2-nitrobenzene and 1-bromo-4-chloro-3-nitrobenzene. The exact ratio of these isomers would depend on the specific reaction conditions and the relative directing and deactivating effects of the bromine and chlorine atoms.

Sulfonation Pathways

Sulfonation of an aromatic ring is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.orglibretexts.org Similar to nitration, sulfonation is an electrophilic aromatic substitution reaction. The halogen substituents in this compound will direct the incoming sulfonic acid group to the ortho positions.

Cross-Coupling Reactions and Catalytic Transformations

This compound is a versatile building block for the synthesis of biaryls, arylalkynes, and other substituted aromatics through various palladium- and nickel-catalyzed cross-coupling reactions. The inherent difference in reactivity between the C-Br and C-Cl bonds is frequently exploited to achieve high regioselectivity, where the reaction occurs preferentially at the more labile C-Br bond.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the case of this compound, this reaction provides a reliable method to introduce an aryl or vinyl group selectively at the C-Br position. Palladium catalysts are most commonly employed for this transformation.

Research has demonstrated that the reaction of this compound with various arylboronic acids proceeds with high selectivity, yielding 4-chloro-1,1'-biphenyl (B8660220) derivatives. For instance, coupling with phenylboronic acid using a palladium catalyst in ethanol (B145695) at room temperature yields 4-chloro-1,1'-biphenyl. researchgate.net Similarly, high yields have been reported using other palladium catalytic systems, including ortho-palladated complexes, which can catalyze the reaction efficiently under mild conditions. nih.gov The reaction generally shows good tolerance to a variety of functional groups on the arylboronic acid partner. nih.gov The consistent outcome across different studies is the preferential cleavage of the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. rsc.org

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |

| Phenylboronic acid | Pd standard solution | KOH | 95% Ethanol | RT | 25 min | 64 | researchgate.net |

| Phenylboronic acid | Ortho-palladated complex (0.1) | K₂CO₃ | Methanol | 65 | 2 min | 92 | nih.gov |

| 4-Methoxyphenylboronic acid | Ortho-palladated complex (0.1) | K₂CO₃ | Methanol | 65 | 0.5 h | 93 | nih.gov |

This table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound, highlighting the selective formation of the C(aryl)-C(aryl) bond at the C-Br position.

Sonogashira-Hagihara Coupling Reactions

The Sonogashira-Hagihara coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, producing arylalkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. mst.eduacs.org When this compound is used as the substrate, the coupling occurs with high regioselectivity at the more reactive C-Br bond. rsc.org

The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl, which allows for selective alkynylation of this compound at the bromine position while preserving the chlorine substituent. rsc.org Optimization studies for the reaction between this compound and phenylacetylene (B144264) have been conducted to establish efficient catalytic protocols. chemrxiv.org Heterogeneous catalysts, such as palladium anchored on mesoporous silica (B1680970), have also proven effective in catalyzing this transformation, demonstrating the versatility of the reaction conditions. nih.gov

| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Phenylacetylene | p-Toluene sulfonamide/Pd(0) | K₂CO₃ | DMF | 120 | ~95 | chemrxiv.org |

| Phenylacetylene | Pd(II)-MCM-41 / CuI | Et₃N | DMF | 90 | 92 | nih.gov |

This table presents examples of Sonogashira-Hagihara coupling reactions with this compound, showing the selective formation of (4-chlorophenyl)alkynes.

Palladium-Catalyzed Decarboxylative Cross-Coupling

Decarboxylative cross-coupling has emerged as a powerful alternative to traditional methods that require pre-formed organometallic reagents. In this process, a carboxylic acid is coupled with an aryl halide, releasing carbon dioxide as the only stoichiometric byproduct. chemrxiv.org

This methodology has been successfully applied to this compound. In a notable example, the palladium-catalyzed decarboxylative cross-coupling of an aminothiophene carboxylate with this compound was used to synthesize 3-amino-2-(4-chlorophenyl)thiophene. The reaction proceeds under relatively mild conditions, and its viability demonstrates that the C-Br bond of this compound is a suitable electrophilic partner for this type of transformation. The process offers an advantage by avoiding the preparation of often unstable organometallic reagents. A nickel-catalyzed version has also been reported, coupling various carboxylates with this compound to achieve a 61% yield of the desired product.

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling represents a significant advance in C-C bond formation, enabling the direct coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent. This approach avoids the use of pre-formed, often sensitive, organometallic nucleophiles.

A key feature of nickel-catalyzed cross-electrophile couplings involving this compound is the high degree of regioselectivity. The reaction overwhelmingly favors the activation and coupling at the C-Br bond over the stronger C-Cl bond. This selectivity is a direct consequence of the lower bond dissociation energy of C-Br and its greater propensity to undergo oxidative addition to the nickel(0) catalyst.

Studies using dual catalytic systems, for instance with nickel and cobalt, have shown that when this compound is used as a substrate, the system is highly selective for coupling at the aryl bromide position. This selective reactivity offers valuable opportunities for orthogonal functionalization, where the remaining chlorine atom can be targeted in a subsequent, different cross-coupling reaction. Similarly, a Ni/Ti dual catalytic system selectively couples the aryl bromide of this compound, leaving the aryl chloride moiety available for further chemical modification.

A significant advantage of modern nickel-catalyzed cross-electrophile coupling systems is their efficiency, often requiring low catalyst loadings. For example, systems have been developed that effectively couple this compound with alkyl halides using as little as 1 mol% of the nickel catalyst. This is a notable improvement over many previously reported methods that required higher catalyst concentrations.

The substrate scope for these reactions is generally broad. Nickel-catalyzed conditions have proven effective for coupling a range of aryl bromides, including electron-rich, electron-poor, and sterically hindered variants, with various alkyl electrophiles. The generalizability of the reaction conditions across a wide array of substrates makes nickel-catalyzed cross-electrophile coupling a powerful and versatile tool in synthetic chemistry.

| Coupling Partner | Catalyst System (mol%) | Reductant | Key Feature | Yield (%) | Ref. |

| Alkyl Halide | (dtbbpy)NiIIBr₂ (2) / CoII(Pc) (2.5) | TDAE | Selective C-Br coupling | Not specified | |

| Alkyl Chloride | Ni catalyst (0.5) / Ti catalyst | Mn | Selective C-Br coupling | 86 | |

| Octylamine | (BINAP)Ni(η²-NC-Ph) (3) | - | Selective C-Br amination | 80 |

This table illustrates the regioselectivity and efficiency of nickel-catalyzed couplings with this compound.

Photoelectrochemical Cross-Coupling Methods

Photoelectrocatalytic organic synthesis (PECOS) has emerged as a sustainable and energy-efficient platform for organic transformations. researchgate.netresearchgate.net This methodology combines photocatalysis and electrochemistry within a single cell, offering a green alternative for chemical synthesis. researchgate.netnih.gov In the context of this compound, photoelectrochemical (PEC) methods have been successfully employed to achieve selective cross-coupling reactions. researchgate.netresearchgate.net

One notable application involves a PEC system for nickel-catalyzed C-N cross-coupling to produce aniline (B41778) derivatives under mild conditions. researchgate.netresearchgate.net When this compound is used as a substrate in these systems, the reaction demonstrates high selectivity, activating the carbon-bromine (C-Br) bond while leaving the more robust carbon-chlorine (C-Cl) bond intact. researchgate.net This chemoselectivity is a critical advantage, allowing for the targeted functionalization of dihalogenated aromatic compounds. The process typically involves a photoanode that, upon illumination, facilitates the activation of an amine substrate, while a cathode is involved in the nickel-catalyzed activation of the aryl halide. researchgate.netnih.gov This dual-catalysis approach, powered by light and a small electrical potential, avoids the need for harsh chemical oxidants or reductants. nih.gov

Research has demonstrated that employing this compound as a substrate in a photoelectrochemical Ni-catalyzed amination reaction results in the selective formation of the corresponding N-arylated product, with no activation of the C-Cl bond observed. researchgate.netbeilstein-journals.org This highlights the precise control offered by photoelectrochemical methods in manipulating the reactivity of specific halogen sites on a multi-halogenated aromatic ring. researchgate.net

Amination Reactions with Transition Metal Catalysts

Transition-metal-catalyzed amination of aryl halides is a cornerstone method for the construction of arylamines. acs.orgacs.org Catalytic systems based on palladium and nickel have been extensively developed for this purpose, demonstrating broad substrate scope and functional group tolerance. acs.orgacs.orgnih.gov this compound serves as an excellent model substrate for studying the chemoselectivity of these catalysts.

The difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for highly selective amination reactions on this compound.

A nickel-based catalyst system, specifically (BINAP)Ni(η2-NC-Ph), has been shown to be highly effective. acs.orgacs.org The amination of this compound with a primary aliphatic amine, such as octylamine, using this nickel catalyst occurs exclusively at the C-Br bond. acs.org The reaction, conducted at 50 °C, yields N-octyl-4-chloroaniline in good yield, with no detectable formation of the product resulting from C-Cl bond amination. acs.orgacs.org

Similarly, palladium-based catalysts exhibit high selectivity. A catalyst generated from Pd(OAc)₂ and the ligand CyPF-t-Bu is highly reactive towards chloroarenes but maintains the conventional high selectivity for reacting with a bromoarene over a chloroarene. nih.gov When this compound was reacted with octylamine using this palladium catalyst, the reaction proceeded to full conversion, affording N-octyl-4-chloroaniline in 95% yield with no detection of the corresponding bromoaniline product. nih.gov

These findings underscore the ability of tailored transition metal catalysts to differentiate between the two halogen substituents on the aromatic ring, providing a reliable route to selectively functionalize the more labile C-Br bond.

Table 1: Selective Amination of this compound

| Catalyst System | Amine | Conditions | Product | Yield | Citation(s) |

| 3 mol % (BINAP)Ni(η2-NC-Ph) | Octylamine | 50 °C | N-octyl-4-chloroaniline | 80% | acs.orgacs.org |

| Pd(OAc)₂ / CyPF-t-Bu | Octylamine | 110 °C, 24 h | N-octyl-4-chloroaniline | 95% | nih.gov |

Ullmann Coupling Reactions as Synthetic Precursors

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved into a versatile method for forming carbon-oxygen (C-O) and other carbon-heteroatom bonds. escholarship.orgsci-hub.se The reaction typically shows a reactivity order of Ar-I > Ar-Br > Ar-Cl, making this compound an ideal substrate for investigating selective coupling. sci-hub.se

In modern Ullmann-type C-O coupling reactions, this compound serves as a precursor for the synthesis of substituted diaryl ethers. Research using a catalytic system of CuBr and an oxalohydrazide ligand for the coupling of this compound with p-cresol (B1678582) demonstrated high efficiency. escholarship.org Similarly, studies on the effect of ligands in non-polar solvents for Ullmann coupling have utilized this compound to probe selectivity. arkat-usa.org When reacted with p-cresol in the presence of a CuI-PPh₃ catalyst, a high selectivity for coupling at the bromide site over the chloride site was observed, with a ratio of approximately 35:1. arkat-usa.org This selectivity is attributed to the greater lability of the C-Br bond compared to the C-Cl bond under these catalytic conditions. sci-hub.searkat-usa.org

The reaction of this compound with phenol in the presence of a CuBr and oxalohydrazide ligand system can achieve a quantitative yield of the coupled biaryl ether product. escholarship.org Even at very low catalyst loadings (0.0125 mol % CuBr), the reaction proceeds to give the desired product in high yield, demonstrating the robustness of the catalyst. escholarship.org These examples highlight the utility of this compound as a precursor where the bromo-substituent acts as a reactive handle for Ullmann coupling, while the chloro-substituent remains for potential subsequent transformations.

Table 2: Ullmann C-O Coupling Reactions with this compound

| Coupling Partner | Catalyst System | Conditions | Product | Selectivity (Br vs. Cl) | Yield | Citation(s) |

| p-cresol | CuBr / Oxalohydrazide Ligand L1 | K₃PO₄, 100 °C | 4-Chloro-4'-methyl-diphenyl ether | High | >99% | escholarship.org |

| p-cresol | CuI-PPh₃ | K₂CO₃, 100 °C, 24h | 4-Chloro-4'-methyl-diphenyl ether | ~35:1 | - | arkat-usa.org |

| Phenol | CuBr / Oxalohydrazide Ligand L1 | K₃PO₄, 120 °C, 24h | 4-Chlorodiphenyl ether | High | 95% | escholarship.org |

Grignard Reagent Formation and Subsequent Reactivity

The Grignard reaction is a fundamental tool in organic synthesis for forming new carbon-carbon bonds. walisongo.ac.idacs.org The preparation of a Grignard reagent from this compound involves the selective reaction of one of the halogen atoms with magnesium metal. walisongo.ac.idacs.orgumn.edu

When this compound is treated with magnesium metal in an anhydrous ether solvent, the reaction exhibits high chemoselectivity. walisongo.ac.idbrainly.in The Grignard reagent forms preferentially at the carbon-bromine bond, yielding (4-chlorophenyl)magnesium bromide. brainly.incymitquimica.com The carbon-chlorine bond remains unreacted under these conditions. walisongo.ac.id

This selectivity is rationalized by the difference in carbon-halogen bond dissociation energies. The C-Br bond is significantly weaker (by approximately 13 kcal/mol) than the C-Cl bond, making it more labile and susceptible to oxidative insertion by magnesium. walisongo.ac.id This energy difference corresponds to a theoretical selectivity of 109:1 for the formation of the C-Mg-Br bond over the C-Mg-Cl bond at 308 K. walisongo.ac.id Consequently, the reaction almost exclusively produces (4-chlorophenyl)magnesium bromide, a valuable intermediate for further synthesis. walisongo.ac.idcymitquimica.com

The resulting Grignard reagent, (4-chlorophenyl)magnesium bromide, is a potent nucleophile that readily reacts with various electrophiles, particularly carbonyl compounds. cymitquimica.comwisc.edu

A well-documented example is its reaction with dimethylformamide (DMF). walisongo.ac.idacs.orgacs.orgumn.edu The nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon of DMF. walisongo.ac.id Subsequent acidic workup hydrolyzes the intermediate hemiaminal, yielding 4-chlorobenzaldehyde (B46862) as the final product. walisongo.ac.idacs.org This reaction provides a straightforward, two-step synthesis of 4-chlorobenzaldehyde from this compound. walisongo.ac.idacs.orgumn.edu

The reactivity extends to other carbonyl compounds as well. For instance, reaction with formaldehyde (B43269) (CH₂O), followed by hydrolysis, produces 4-chlorobenzyl alcohol. brainly.in The choice of carbonyl compound dictates the final product, allowing for the synthesis of various substituted aromatic molecules from the common (4-chlorophenyl)magnesium bromide intermediate. wisc.edu

Table 3: Reactions of (4-chlorophenyl)magnesium bromide with Carbonyl Compounds

| Carbonyl Compound | Reagent | Product | Citation(s) |

| Dimethylformamide (DMF) | 1. (4-chlorophenyl)magnesium bromide2. H₃O⁺ | 4-chlorobenzaldehyde | walisongo.ac.idacs.orgacs.orgumn.edu |

| Formaldehyde (CH₂O) | 1. (4-chlorophenyl)magnesium bromide2. H₃O⁺ | 4-chlorobenzyl alcohol | brainly.in |

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated starting materials. While this compound itself is not typically a direct participant as a diene or dienophile in common cycloaddition reactions, its derivatives can be employed in such transformations.

[3+2] Cycloaddition with Vinylbenzene Derivatives

There is limited direct experimental data on the participation of this compound in [3+2] cycloaddition reactions. However, computational studies on closely related vinylbenzene derivatives provide insight into the potential reactivity. A theoretical investigation using Molecular Electron Density Theory (MEDT) at the B3LYP/6-311++G(d,p) computational level has explored the [3+2] cycloaddition reaction between vinylbenzene halides, such as 1-bromo-4-vinylbenzene, and benzonitrile (B105546) oxide.

The study reveals that these reactions are classified as zwitterionic-type (zw-type) and proceed through a two-stage, one-step mechanism. The calculations show a high degree of regioselectivity, with the formation of the meta isoxazoline (B3343090) being both kinetically and thermodynamically favored over the ortho product. academie-sciences.fr This complete regioselectivity aligns with experimental findings for similar reactions. academie-sciences.fr

The activation Gibbs free energies calculated for the reaction of 1-bromo-4-vinylbenzene with benzonitrile oxide further support the preference for the meta pathway.

| Reaction Pathway | Activation Gibbs Free Energy (kcal·mol⁻¹) | Reaction Gibbs Free Energy (kcal·mol⁻¹) |

| meta (B-m) | 29.56 | -31.48 |

| ortho (B-o) | 34.08 | -28.86 |

| Data sourced from computational studies on the reaction of 1-bromo-4-vinylbenzene with benzonitrile oxide. academie-sciences.fr |

These theoretical findings suggest that if this compound were functionalized with a vinyl group, it would likely undergo [3+2] cycloaddition reactions with high regioselectivity.

Other Significant Transformations

Beyond cycloadditions, this compound is a versatile substrate for a range of other chemical transformations, including elimination and redox reactions.

Metathesis Reactions for Heterocyclic Synthesis

Ring-closing metathesis (RCM) is a powerful method for the synthesis of various heterocyclic compounds. organic-chemistry.orgrsc.org This reaction typically involves the intramolecular reaction of a molecule containing two alkene groups, catalyzed by transition metal complexes, most commonly those containing ruthenium. Despite the utility of RCM in organic synthesis, a review of the scientific literature reveals a lack of specific examples where this compound is directly utilized as a precursor for creating diene-containing substrates for subsequent ring-closing metathesis to form heterocycles. Its primary role in modern organic synthesis is centered on its utility as an aryl halide in cross-coupling reactions.

Elimination Reactions

Aryl halides can undergo elimination reactions under strongly basic conditions to form highly reactive intermediates known as benzynes (or arynes), which can then be trapped by nucleophiles. This process is known as the elimination-addition mechanism. libretexts.orgsemanticscholar.org For a dihalobenzene like this compound, the possibility of forming a halobenzyne intermediate exists.

The mechanism involves the deprotonation of a hydrogen atom ortho to one of the halogens by a strong base, followed by the elimination of a halide anion. semanticscholar.org Studies on the reaction of 1,4-dihalobenzenes with strong bases like lithium diisopropylamide (LDA) have shown the formation of the corresponding 4-halobenzynes. researchgate.net

However, in the specific case of this compound, an attempt to generate 4-chlorobenzyne using tert-BuLi as the base and furan (B31954) as a trapping agent was unsuccessful. The reaction did not yield the expected oxabenzonorbornadiene product, but instead resulted in a complex mixture of non-aryne products. researchgate.net This suggests that the generation of a benzyne (B1209423) intermediate from this compound is highly dependent on the reaction conditions and the base used, and can be compromised by other competing reaction pathways. researchgate.net

Oxidation and Reduction Processes

This compound can participate in both oxidation and reduction reactions, primarily centered on the reactivity of the carbon-halogen bonds.

Oxidation:

A key example of an oxidation process involving this compound is its oxidative addition to a low-valent transition metal complex, typically palladium(0), which is the initial step in many cross-coupling reactions. In these reactions, the C-Br bond, being weaker than the C-Cl bond, reacts selectively. The palladium(0) catalyst is oxidized to palladium(II) as it inserts into the carbon-bromine bond.

This selective reactivity has been exploited in various palladium-catalyzed cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds.

Sonogashira Coupling: Reaction with terminal alkynes. researchgate.net

Stille Coupling: Reaction with organotin compounds. mdpi.com

α-Arylation: Reaction with enolates of carboxylic acid derivatives. nih.gov

In these transformations, this compound serves as an electrophile, and the reaction consistently occurs at the C-Br bond, leaving the C-Cl bond intact for potential further functionalization. academie-sciences.frnih.gov

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| α-Arylation | Phenylacetic acid | Pd(OAc)₂ / NiXantphos | 2-(4-chlorophenyl)-2-phenylacetic acid |

| Stille Coupling | Tetraphenylstannane | Pd Nanoparticles in PEG-400 | 4-bromo-1,1'-biphenyl |

| Conjunctive Cross-Coupling | Organoboronic ester / Organolithium | Pd catalyst / Ligand | Chiral secondary alcohols |

Reduction:

The reduction of this compound typically involves the cleavage of the carbon-bromine bond. A classic example is the formation of a Grignard reagent, 4-chlorophenylmagnesium bromide. This reaction is achieved by treating this compound with magnesium metal in an ethereal solvent. The magnesium undergoes oxidative addition to the C-Br bond, a process in which the carbon atom attached to the bromine is formally reduced. wisc.edu

This Grignard reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles, such as aldehydes, ketones, and carbon dioxide. For instance, its reaction with formaldehyde followed by an acidic workup yields (4-chlorophenyl)methanol.

Advanced Applications in Chemical Synthesis and Materials Science

Utility as a Pharmaceutical Intermediate

1-Bromo-4-chlorobenzene is widely identified as an important intermediate in the pharmaceutical industry. fishersci.comthermofisher.comindiafinechemicals.compharmacompass.com Its structure serves as a foundational scaffold for the synthesis of more complex molecules intended for medicinal applications. ontosight.aichemimpex.com The compound's utility lies in its ability to introduce a 4-chlorophenyl or a 4-bromophenyl moiety into a target molecule, which can be a critical step in the synthesis of various active pharmaceutical ingredients (APIs).

While direct incorporation into final drug products is less common, its role as a starting material is crucial. For instance, related nitro-substituted analogs like 1-Bromo-4-chloro-2-nitrobenzene are used to synthesize diindolocarbazoles and novel benzenesulfonamides, which have been investigated as potent cell cycle inhibitors. usbio.net This highlights the importance of the bromo-chloro-benzene framework in constructing molecules with significant biological activity.

Building Block for Complex Organic Molecules

The differential reactivity of the two halogen atoms on the benzene (B151609) ring makes this compound a versatile building block in organic synthesis. solubilityofthings.com A primary application is in the formation of Grignard reagents. The bromine atom is more reactive than the chlorine atom with magnesium metal, allowing for the selective formation of the Grignard reagent, (4-chlorophenyl)magnesium bromide. brainly.inwalisongo.ac.id

This organometallic intermediate is a powerful nucleophile used to create new carbon-carbon bonds. For example, it can react with various electrophiles:

Reaction with Formaldehyde (B43269): Produces 4-chlorobenzyl alcohol. brainly.in

Reaction with Dimethylformamide (DMF): Yields 4-chlorobenzaldehyde (B46862), a valuable aldehyde intermediate. walisongo.ac.id

Beyond Grignard reactions, the compound can undergo nucleophilic aromatic substitution, although this is less common than the metal-catalyzed cross-coupling reactions discussed below. solubilityofthings.comontosight.ai

Precursor in Polymer and Resin Production

This compound plays a critical role as a precursor in the production of specialized polymers and resins. solubilityofthings.com It can function as a monomer or a chain-modifying agent to create complex organic materials with desired thermal and mechanical properties. chemimpex.com These materials find use in advanced coatings, adhesives, and plastics. chemimpex.com The compound's structure is incorporated into polymer backbones to enhance properties such as flame retardancy and thermal stability, which are characteristic of halogenated aromatic compounds.

Synthesis of Biphenyl (B1667301) Derivatives via Coupling Reactions

The synthesis of biphenyls and their derivatives is a cornerstone of modern organic chemistry, with applications in liquid crystals, drug discovery, and organic electronics. rsc.org this compound is an ideal substrate for various cross-coupling reactions due to the selective reactivity of the C-Br bond over the C-Cl bond.

Key Coupling Reactions:

Suzuki-Miyaura Coupling: This is one of the most common reactions involving this compound. It is coupled with various arylboronic acids in the presence of a palladium catalyst. oiccpress.comnih.gov For example, its reaction with phenylboronic acid selectively yields 4-chloro-1,1'-biphenyl (B8660220), leaving the chlorine atom intact for potential subsequent reactions. researchgate.netchemspider.com This chemoselectivity is crucial for the controlled, stepwise synthesis of complex bi- and terphenyl systems. banglajol.inforesearchgate.net

Ullmann Reaction: This classic copper-catalyzed reaction can be used for both C-C and C-O bond formation. In the presence of copper, this compound can undergo homo-coupling to form symmetrical biphenyls. sci-hub.se It can also be coupled with phenols to create diaryl ethers, with high selectivity for the reaction at the bromide site over the chloride. umich.edunih.govarkat-usa.org

Heck Reaction: This palladium-catalyzed reaction can be used to form substituted alkenes from this compound, further expanding its synthetic utility. researchgate.net

Iron-Catalyzed Coupling: Research has shown that iron(III) chloride can catalyze the coupling of phenylmagnesium bromide with this compound to produce both the cross-coupled product, p-terphenyl, and the homo-coupled product, biphenyl. banglajol.info

Table 2: Overview of Coupling Reactions with this compound

| Reaction Name | Catalyst | Reactant | Product Example |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complex (e.g., Pd/C, Pd@boehmite) | Phenylboronic acid | 4-chloro-1,1'-biphenyl researchgate.netchemspider.com |

| Ullmann C-C Coupling | Iron(III) chloride | Phenylmagnesium bromide | p-Terphenyl banglajol.info |

| Ullmann C-O Coupling | Copper(I) iodide / Ligand | p-Cresol (B1678582) | 4-Chloro-4'-methyldiphenyl ether umich.edunih.gov |

| Heck Coupling | Palladium complex | Styrene | 1-chloro-4-styrylbenzene |

Contributions to Electronic and Coating Applications

The derivatives synthesized from this compound are instrumental in the field of materials science, particularly for electronic and coating applications. solubilityofthings.comindiafinechemicals.com The biphenyl and terphenyl structures created via coupling reactions are core components of organic light-emitting diodes (OLEDs) and other organic semiconductors. rsc.orgscispace.com These conjugated systems possess the necessary electronic properties to transport charge carriers, making them suitable for use in devices like organic field-effect transistors (OFETs). scispace.comresearchgate.net

Furthermore, derivatives such as ladder oligo(p-anilines), synthesized from related precursors, are valuable in the field of organic electronics. usbio.net The incorporation of the halogenated phenyl structure into polymers can also enhance the performance and durability of coatings, providing chemical resistance and stability. chemimpex.com

Computational and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide the foundational data for the identification and characterization of 1-bromo-4-chlorobenzene. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Raman spectroscopy each offer unique insights into the molecular structure and bonding within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can confirm the substitution pattern of the benzene (B151609) ring.

The ¹H NMR spectrum of this compound is characteristic of a 1,4-disubstituted benzene ring, which exhibits symmetry. This symmetry results in a spectrum that appears as two sets of doublets, representing the two distinct types of aromatic protons.

The protons ortho to the bromine atom (H-2 and H-6) are chemically equivalent, as are the protons ortho to the chlorine atom (H-3 and H-5). Due to the different electronic environments created by the bromine and chlorine substituents, these two sets of protons have different chemical shifts. The protons adjacent to the more electronegative chlorine atom are typically deshielded and appear further downfield compared to those adjacent to the bromine atom. A study conducted in deuterated chloroform (B151607) (CDCl₃) reported the chemical shifts for these protons. chemicalbook.com The protons (labeled as 'B' in the study) adjacent to the chlorine appear at approximately 7.21 ppm, while the protons (labeled as 'A') adjacent to the bromine appear at 7.39 ppm. chemicalbook.com Another analysis reported chemical shifts at 7.071 ppm and 7.284 ppm, showing slight variations based on experimental conditions. chemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm |

|---|---|

| H-2, H-6 (ortho to Br) | 7.39 |

| H-3, H-5 (ortho to Cl) | 7.21 |

Data sourced from experiments conducted in CDCl₃. chemicalbook.com

The ¹³C NMR spectrum of this compound provides further structural confirmation. Due to the molecule's symmetry, only four distinct signals are observed for the six carbon atoms in the benzene ring.

The two carbon atoms directly bonded to the halogen substituents (C-1 and C-4) are readily identified, as are the two pairs of equivalent carbons (C-2/C-6 and C-3/C-5). The carbon atom attached to the bromine (C-Br) and the carbon attached to the chlorine (C-Cl) have distinct chemical shifts. The remaining two signals correspond to the protonated carbons. Spectral data indicates the following approximate chemical shifts: 132.4 ppm (C-H ortho to Br), 130.4 ppm (C-H ortho to Cl), 133.1 ppm (C-Cl), and 121.6 ppm (C-Br). spectrabase.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C-1 (C-Br) | 121.6 |

| C-4 (C-Cl) | 133.1 |

| C-2, C-6 | 132.4 |

| C-3, C-5 | 130.4 |

Data sourced from spectral databases. spectrabase.com

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The presence of two different halogen atoms, bromine and chlorine, each with two major isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a distinctive and complex isotopic pattern for the molecular ion peak. pearson.com

The molecular ion [M]⁺ peak cluster is observed around m/z 190, 192, and 194. nih.govmassbank.euchemicalbook.com The relative intensities of these peaks are determined by the natural abundances of the halogen isotopes. The most intense peak in this cluster is typically at m/z 192, corresponding to the combination of ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. nih.govchemicalbook.com

Common fragmentation pathways involve the loss of the halogen atoms. A significant fragment is observed at m/z 111, which corresponds to the loss of a bromine atom from the molecular ion. pearson.comnih.govmassbank.eu The isotopic pattern of this fragment, showing a peak at m/z 113 with roughly one-third the intensity, confirms the presence of a chlorine atom. pearson.com Another observed fragment is at m/z 75, corresponding to the C₆H₃⁺ cation after the loss of both bromine and chlorine. nih.govmassbank.eu

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 194 | 25.06 | [C₆H₄⁷⁹Br³⁷Cl]⁺ |

| 192 | 99.99 | [C₆H₄⁸¹Br³⁵Cl]⁺ / [C₆H₄⁷⁹Br³⁷Cl]⁺ |

| 190 | 77.95 | [C₆H₄⁷⁹Br³⁵Cl]⁺ |

| 111 | 65.28 | [C₆H₄Cl]⁺ |

| 75 | 31.93 | [C₆H₃]⁺ |

Data sourced from GC-MS experimental results. nih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups and characterize the vibrational modes of the molecule. The IR spectrum of this compound shows several characteristic absorption bands. A study utilizing Fourier-transform infrared (FT-IR) spectroscopy recorded the spectrum in the 4000–100 cm⁻¹ region. nih.gov

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net Experimental data from FT-IR shows a prominent peak at 3088 cm⁻¹. researchgate.net

C-C stretching: Aromatic ring C-C stretching vibrations give rise to bands in the 1600-1400 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration is a key indicator and is observed in the spectrum. In one synthesis experiment, this stretch was identified at 810.75 cm⁻¹. scribd.com

C-Br stretching: The C-Br stretching vibration occurs at a lower frequency due to the higher mass of the bromine atom. This peak was identified at 666.58 cm⁻¹ in the same study. scribd.com Other research places the C-Br stretching vibrations in the 650-395 cm⁻¹ range. researchgate.net

Computational studies using DFT have been employed to calculate the harmonic vibrational frequencies, which show good agreement with the experimental FT-IR values after scaling. nih.govresearchgate.net

Table 4: Selected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3088 |

| C-C Ring Stretch | ~1570, ~1470 |

| C-Cl Stretch | 810.75 |

| C-Br Stretch | 666.58 |

Data compiled from various experimental sources. researchgate.netscribd.com

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. The FT-Raman spectrum of this compound has been recorded and analyzed, often in conjunction with theoretical calculations. nih.govresearchgate.net

The symmetric vibrations of the molecule, in particular, tend to produce strong Raman signals. Experimental FT-Raman data shows aromatic stretching vibrations at 3061, 3040, 3018, 2994, 2960, and 2935 cm⁻¹. researchgate.net The C-Br stretching vibration, which is a key feature, has been assigned in the FT-Raman spectrum at frequencies such as 369 cm⁻¹ and 231 cm⁻¹. researchgate.net The comparison between experimental FT-IR and FT-Raman spectra and simulated spectra from computational methods provides a comprehensive understanding of the vibrational properties of the di-substituted benzene molecule. nih.gov

Table 5: Selected FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3061 |

| C-Br Stretch | 369, 231 |

Data sourced from experimental studies. researchgate.net

Chromatographic Methods for Analysis and Purification

Chromatography is an essential tool for the separation, identification, and purification of this compound. Various chromatographic techniques are employed to monitor chemical reactions, assess the purity of the final product, and perform quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for analyzing this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify the compound, even in complex mixtures. In synthetic chemistry, GC-MS is invaluable for monitoring the progress of a reaction by tracking the disappearance of starting materials and the appearance of the product. walisongo.ac.id The purity of this compound is often certified using GC, with standards frequently exceeding 99.5% purity. cookechem.com

The identity of the compound is confirmed by its retention time in the GC column and its mass spectrum, which provides a unique fragmentation pattern. walisongo.ac.id Experimental GC-MS data for this compound is well-documented in spectral databases. nih.govspectrabase.com

Table 1: GC-MS Analysis Summary

| Parameter | Description | Reference |

|---|---|---|

| Application | Reaction monitoring, purity assessment, product identification. | walisongo.ac.id |

| Stationary Phase | Typically a non-polar or medium-polarity capillary column. | |

| Detection | Mass spectrometer detects fragmented ions, providing structural information. | walisongo.ac.id |

| Identification | Based on unique retention time and mass spectrum comparison. | walisongo.ac.idnih.gov |

| Purity Standard | Commercial products are often available at ≥99.5% purity as determined by GC. | cookechem.com |

Thin-Layer Chromatography (TLC) for Purity Assessment and Separation

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for assessing the purity of this compound and monitoring reaction progress. scribd.comscribd.com This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. scribd.comwebassign.net

In the synthesis of this compound, TLC can be used to compare the crude product with the starting materials to confirm the conversion. walisongo.ac.id The components are visualized as spots on the TLC plate, often using UV light, under which aromatic compounds like this compound appear as dark spots. orgsyn.org The position of a spot is characterized by its retention factor (Rf), which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. webassign.net

Table 2: TLC Parameters for this compound Analysis

| Parameter | Details | Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | orgsyn.org |

| Mobile Phase (Eluent) | 20:1 Hexanes:Diethyl Ether | orgsyn.org |

| Visualization | 254 nm UV light, Potassium Permanganate (KMnO₄) stain | orgsyn.org |

| Reported Rf Value | 0.29 | orgsyn.org |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for the precise quantitative analysis of non-volatile compounds like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, is commonly used. sielc.commdpi.com

This technique is crucial for determining the exact purity of a sample and for quantifying any impurities, which may be present at trace levels. amazonaws.com Method development for similar halogenated aromatic compounds involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) and water), flow rate, and detector wavelength to achieve optimal separation and sensitivity. sielc.commdpi.comamazonaws.com

Table 3: Representative RP-HPLC Conditions for Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Shim-pack GIST C8 or Symmetry® C18 | mdpi.comamazonaws.com |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water/Buffer. | sielc.comamazonaws.com |

| Detection | UV Detector set at a wavelength corresponding to the analyte's absorbance maximum. | researchgate.net |

| Application | Accurate quantification of purity and detection of trace-level impurities. | amazonaws.com |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide profound insights into the molecular structure and electronic properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations